

5-(2-(Dimethylamino)ethoxy)pyridin-2-amine

NMR and mass spectrometry data

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Compound of Interest

Compound Name: 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine

Cat. No.: B3177028

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-(2-(Dimethylamino)ethoxy)pyridin-2-amine**

Abstract

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. **5-(2-(Dimethylamino)ethoxy)pyridin-2-amine** is a key heterocyclic building block, incorporating a versatile 2-aminopyridine scaffold functionalized with a dimethylaminoethoxy side chain, a common pharmacophore. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. We delve into the foundational principles behind the expected spectral features, present detailed experimental protocols, and interpret the resulting data to provide a complete structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to advance their work.

Introduction: The Structural Imperative

The molecule **5-(2-(Dimethylamino)ethoxy)pyridin-2-amine** represents a confluence of structural motifs frequently employed in medicinal chemistry. The 2-aminopyridine core is a privileged structure found in numerous pharmaceuticals, while the flexible ether linkage and terminal tertiary amine offer points for hydrogen bonding and salt formation, respectively,

influencing pharmacokinetic properties. Therefore, verifying the precise connectivity and integrity of this molecule is not merely an academic exercise but a critical step in ensuring the validity of subsequent biological or material science investigations.

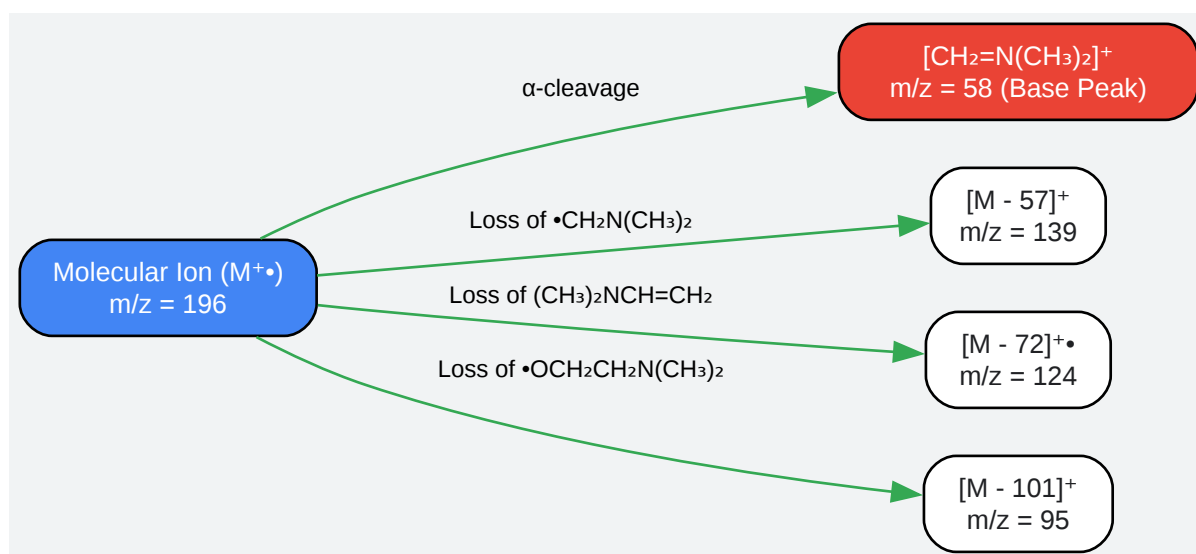
This guide will utilize two of the most powerful analytical techniques for organic structure determination:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of each hydrogen (^1H NMR) and carbon (^{13}C NMR) atom, revealing detailed information about the molecular skeleton and connectivity.
- Mass Spectrometry (MS): To determine the compound's exact molecular weight and to gain further structural insights through the analysis of its fragmentation patterns under energetic conditions.

By explaining the causality behind the observed spectral data, we aim to provide a self-validating framework for the characterization of this and structurally related compounds.

Molecular Structure and Formula

A thorough analysis begins with the fundamental structure and molecular formula.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com